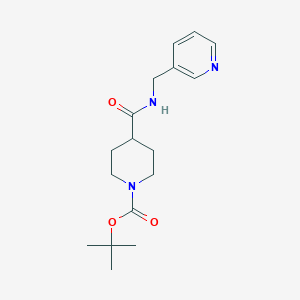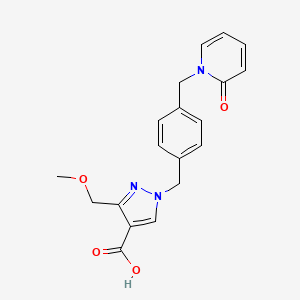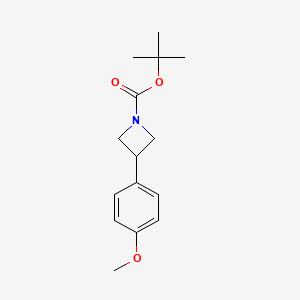![molecular formula C13H26O5Si B13974438 Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate CAS No. 112904-68-4](/img/structure/B13974438.png)
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is a chemical compound with the molecular formula C13H26O5Si. It is known for its use in organic synthesis, particularly as a protecting group for hydroxyl functionalities. The compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate can be synthesized through the reaction of 3-hydroxyglutaric acid dimethyl ester with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like methylene chloride at room temperature . The process involves the protection of the hydroxyl group by the tert-butyl(dimethyl)silyl group, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Sodium tetrachloroaurate(III) dihydrate in methanol is used for the selective deprotection of the tert-butyl(dimethyl)silyl group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and deprotected hydroxyl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is utilized in various scientific research applications:
Wirkmechanismus
The mechanism of action of Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The deprotection process involves nucleophilic attack by fluoride ions or other reagents, leading to the cleavage of the silyl ether bond and regeneration of the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 3-(trimethylsilyl)oxy)pentanedioate
- Dimethyl 3-(triisopropylsilyl)oxy)pentanedioate
- Dimethyl 3-(tert-butyldiphenylsilyl)oxy)pentanedioate
Uniqueness
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides greater hydrolytic stability compared to trimethylsilyl groups, while being less sterically hindered than triisopropylsilyl or tert-butyldiphenylsilyl groups. This makes it an ideal protecting group for hydroxyl functionalities in various synthetic applications .
Eigenschaften
IUPAC Name |
dimethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5Si/c1-13(2,3)19(6,7)18-10(8-11(14)16-4)9-12(15)17-5/h10H,8-9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFWHMYZKRZNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340002 |
Source


|
| Record name | Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112904-68-4 |
Source


|
| Record name | Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)
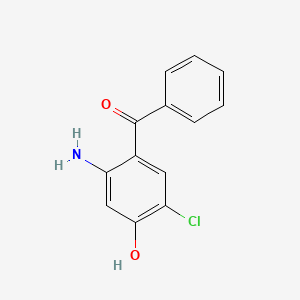
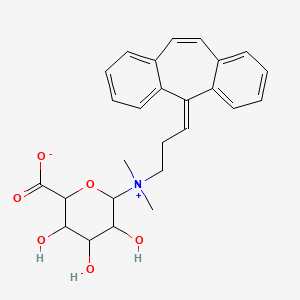
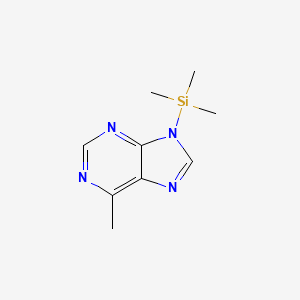
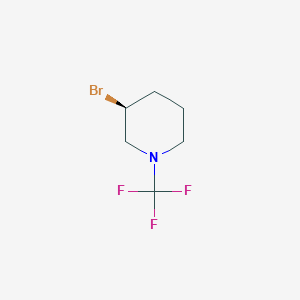
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)
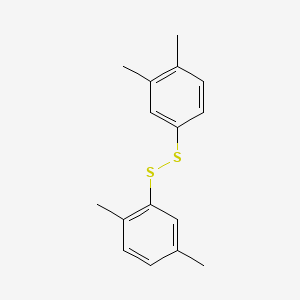
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)
